molecular formula C14H19ClN2O4 B2576787 N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide CAS No. 898375-46-7

N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide

Cat. No.: B2576787
CAS No.: 898375-46-7
M. Wt: 314.77
InChI Key: PYOVKXJNEHXENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide typically involves the reaction of 2-chloroaniline with 2,2-diethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in scaling up the production while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2-chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the 2,2-diethoxyethyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)-N-(2-ethoxyethyl)ethanediamide
  • N’-(2-bromophenyl)-N-(2,2-diethoxyethyl)ethanediamide
  • N’-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)ethanediamide

Uniqueness

N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is unique due to the presence of both the 2-chlorophenyl and 2,2-diethoxyethyl groups, which may confer specific chemical and biological properties not found in similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-8-6-5-7-10(11)15/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOVKXJNEHXENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.